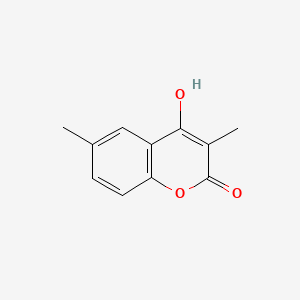![molecular formula C24H27ClN2O4S B568762 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate CAS No. 1105-85-7](/img/structure/B568762.png)
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(2-Chlorothioxanthen-9-ylidene)propyl)piperazine Succinate (CTPPS) is a novel compound that has been developed as a potential therapeutic agent for various medical conditions. CTPPS is a derivative of the commonly used anticonvulsant drug, phenytoin, and is a member of the succinate family of compounds. It has been studied for its potential to treat a variety of conditions, including epilepsy, depression, anxiety, and pain. CTPPS has also been studied for its ability to modulate the activity of certain enzymes, receptors, and transporters.
科学研究应用
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate has been studied for its potential to treat a variety of conditions, including epilepsy, depression, anxiety, and pain. This compound has also been studied for its ability to modulate the activity of certain enzymes, receptors, and transporters. In particular, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) and to interact with certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A and the dopamine receptor D2. This compound has also been studied for its ability to modulate the activity of certain transporters, such as the dopamine transporter DAT.
作用机制
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is thought to exert its effects by modulating the activity of certain enzymes, receptors, and transporters. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) and to interact with certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A and the dopamine receptor D2. This compound has also been studied for its ability to modulate the activity of certain transporters, such as the dopamine transporter DAT.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) and to interact with certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A and the dopamine receptor D2. This compound has also been studied for its ability to modulate the activity of certain transporters, such as the dopamine transporter DAT. In addition, this compound has been shown to have neuroprotective effects, to reduce inflammation, and to have antidepressant-like effects.
实验室实验的优点和局限性
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate has several advantages for use in laboratory experiments. This compound is relatively stable and has a long shelf-life, making it suitable for long-term storage. In addition, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound also has some limitations. This compound is not approved for human use, so it cannot be used in clinical trials or to treat any medical conditions. In addition, this compound has not been extensively studied, so its full range of effects and potential therapeutic uses are not yet known.
未来方向
Given the potential of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate as a therapeutic agent, there are a number of potential future directions for research. Further research is needed to better understand the mechanism of action of this compound and to determine its full range of effects and potential therapeutic uses. In addition, further research is needed to explore the potential of this compound to treat a variety of medical conditions, such as epilepsy, depression, anxiety, and pain. Finally, further research is needed to explore the potential of this compound to be used in combination with other drugs and therapies, such as other anticonvulsants and psychotropic medications.
合成方法
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is synthesized using a two-step process. First, the compound is synthesized from the starting material, phenytoin, using a reaction involving piperazine and a chlorothioxanthene-9-ylidene group. The second step involves the conversion of the intermediate compound to the desired this compound by the addition of a succinic acid group. The final product is a white crystalline solid with a molar mass of 439.48 g/mol.
属性
IUPAC Name |
butanedioic acid;1-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8)/b16-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVQNNEZBGWQB-SYRJXDITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


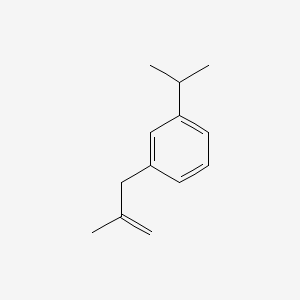
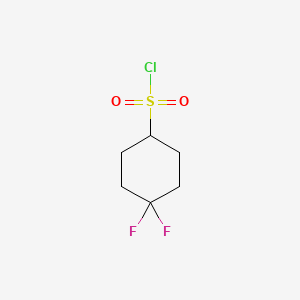


![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)
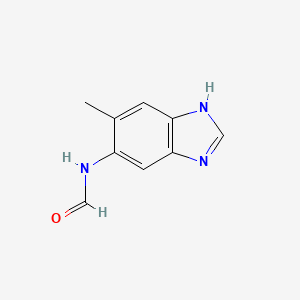
![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)

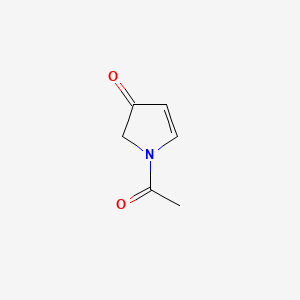
![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)
